Product packaging for 5-(Benzothiophen-2-YL)-1H-indole(Cat. No.:CAS No. 885273-14-3)

5-(Benzothiophen-2-YL)-1H-indole

Cat. No.: B1524244
CAS No.: 885273-14-3
M. Wt: 249.3 g/mol
InChI Key: PHDNOIUJFAIQBO-UHFFFAOYSA-N
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Description

5-(Benzothiophen-2-yl)-1H-indole ( 885273-14-3) is an aromatic organic compound with the molecular formula C 16 H 11 NS and an average molecular weight of 249.33 g/mol . This benzothiophene-indole hybrid structure is offered with a minimum purity of 98% and is characterized by analytical techniques including 1 H-NMR spectroscopy . The fusion of benzothiophene and indole pharmacophores makes this compound a valuable scaffold in medicinal chemistry and materials science research. Indole and benzothiophene derivatives are widely investigated for their diverse biological activities. Specifically, related structural analogs have demonstrated significant promise in scientific studies, showing high antioxidant capacities that surpass the reference compound trolox, as well as displaying potent antibacterial activity against microorganisms such as Staphylococcus aureus . This suggests potential research applications for this compound in developing novel therapeutic and antimicrobial agents . This product is intended for research and development purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11NS B1524244 5-(Benzothiophen-2-YL)-1H-indole CAS No. 885273-14-3

Properties

IUPAC Name

5-(1-benzothiophen-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NS/c1-2-4-15-12(3-1)10-16(18-15)13-5-6-14-11(9-13)7-8-17-14/h1-10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDNOIUJFAIQBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC4=C(C=C3)NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696170
Record name 5-(1-Benzothiophen-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-14-3
Record name 5-(1-Benzothiophen-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 5 Benzothiophen 2 Yl 1h Indole and Its Derivatives

Direct Synthesis Approaches for 5-(Benzothiophen-2-YL)-1H-indole Core Structure

The construction of the this compound skeleton relies on established and modern synthetic organic chemistry reactions. These strategies involve the formation of the individual indole (B1671886) and benzothiophene (B83047) rings and the crucial carbon-carbon bond that links them.

Electrophilic Cyclization Reactions in the Formation of Indole and Benzothiophene Moieties

Electrophilic cyclization is a powerful method for constructing the benzothiophene and indole rings from appropriately substituted acyclic precursors. For the benzothiophene moiety, a common strategy involves the cyclization of ortho-alkynyl thioanisoles. nih.govacs.org This reaction is triggered by an electrophile that activates the alkyne for the intramolecular nucleophilic attack by the sulfur atom. A range of electrophiles, including molecular iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), and phenylselenyl chloride (PhSeCl), have been successfully employed. nih.govacs.org The reaction proceeds under mild, ambient conditions and tolerates various functional groups on the alkyne substituent. nih.gov The choice of electrophile can also introduce a useful functional group at the 3-position of the resulting benzothiophene, which can be used for further derivatization.

Similarly, the indole nucleus can be formed through electrophilic cyclization pathways, such as the Cacchi and alkyne electrophilic cyclizations. nih.gov These methods typically involve the cyclization of an ortho-alkynyl aniline (B41778) derivative. The reaction dynamics can be influenced by Lewis acids, where a reversible haloboration of the alkyne can be harnessed to favor the thermodynamically preferred cyclization product. escholarship.org

Starting Material TypeElectrophileProduct MoietyKey Features
o-Alkynyl thioanisoleI₂, Br₂, NBS, PhSClBenzothiopheneMild conditions, excellent yields, tolerates various functionalities. nih.gov
o-Alkynyl anilineVariousIndoleCan be promoted by Lewis acids; allows for regioselective synthesis. nih.govescholarship.org

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira Coupling) in Constructing the Indole-Benzothiophene Linkage

Palladium-catalyzed cross-coupling reactions are indispensable for forming the C5-C2' bond between the indole and benzothiophene rings. The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is a particularly prominent strategy. organic-chemistry.orglibretexts.org This reaction can be envisioned in two primary ways to construct the target scaffold:

Coupling of a 5-halo-1H-indole (e.g., 5-bromo or 5-iodoindole) with 2-ethynylbenzothiophene.

Coupling of a 2-halobenzothiophene with 5-ethynyl-1H-indole.

The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and requires a copper(I) co-catalyst, commonly CuI, in the presence of an amine base like triethylamine (B128534) (Et₃N). mdpi.comspuvvn.edu This method is highly efficient for C-C bond formation and is used in the synthesis of numerous complex heterocyclic analogues. nih.govlibretexts.org

Beyond Sonogashira, other palladium-catalyzed reactions like Suzuki-Miyaura couplings are also employed. nih.gov This would involve coupling a 5-boronic acid (or ester) derivative of indole with a 2-halobenzothiophene, or vice versa. Palladium-catalyzed direct arylation offers another route, potentially coupling a C-H bond at the 5-position of indole directly with a 2-halobenzothiophene, though this can sometimes lead to issues with regioselectivity. acs.org

Table 2.1.2: Comparison of Palladium-Catalyzed Coupling Reactions

Reaction Name Reactant 1 Reactant 2 Catalyst System Key Advantages
Sonogashira Coupling Terminal Alkyne Aryl/Vinyl Halide Pd(0) catalyst, Cu(I) co-catalyst, Amine base High efficiency for sp-sp² C-C bonds, reliable. organic-chemistry.org
Suzuki-Miyaura Coupling Organoboron Compound Aryl/Vinyl Halide Pd catalyst, Base Broad substrate scope, high functional group tolerance. nih.gov

Base-Catalyzed Protocols for Indole and Benzothiophene Synthesis

Base-catalyzed methods provide an alternative, often metal-free, route to the individual heterocyclic cores. A notable strategy for both benzothiophene and indole synthesis involves a base-promoted propargyl–allenyl rearrangement, followed by intramolecular cyclization. nih.govbeilstein-journals.org

For benzothiophenes, a starting material such as methyl 4-(3-(2-(allylthio)phenyl)-3-methoxyprop-1-yn-1-yl)benzoate can be treated with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). beilstein-journals.orgresearchgate.net The base facilitates an isomerization of the propargyl group to an allene, which then undergoes an intramolecular nucleophilic attack by the sulfur atom to form the thiophene (B33073) ring. beilstein-journals.org A similar strategy can be applied to synthesize phosphine-substituted indoles from N-substituted 2-propargyl anilines. nih.govresearchgate.net These reactions are advantageous as they avoid transition metal catalysts and often proceed under mild conditions. beilstein-journals.org

BaseSubstrate TypeProduct MoietyMechanism HighlightYield
DBU2-(Allylthio)phenyl-substituted alkyneBenzothiophenePropargyl-allenyl rearrangement, cyclization, allyl migration83% beilstein-journals.orgresearchgate.net
Et₃NN-substituted 2-propargyl anilineIndolePropargyl-allenyl rearrangement, cyclizationModerate nih.govresearchgate.net

One-Pot Reaction Strategies for Hybrid System Formation

To improve synthetic efficiency, one-pot strategies that combine multiple reaction steps in a single vessel are highly desirable. For the synthesis of indole and benzofuran (B130515) derivatives, one-pot approaches combining Sonogashira coupling with a subsequent cyclization step are well-documented. spuvvn.edu This concept can be extended to the synthesis of this compound.

For example, a process could be designed where a 2-iodoaniline (B362364) is first coupled with an appropriately substituted terminal alkyne (containing the benzothiophene moiety) via a Sonogashira reaction, followed by an in situ copper- or base-catalyzed cyclization to form the indole ring, all within the same reaction flask. mdpi.com Similarly, palladium-catalyzed cascade reactions, which form multiple bonds in a single catalytic cycle, can be used to construct complex heterocyclic systems like benzofurans, benzothiophenes, and indoles from simple 1,6-enynes and arylboronic acids. acs.org These advanced methods streamline the synthesis, reduce waste from intermediate purification steps, and can provide rapid access to the desired hybrid structures.

Diversification and Derivatization Strategies of the this compound Scaffold

Once the core structure is synthesized, its properties can be fine-tuned through the introduction of various substituents.

Introduction of Substituents for Structural Modulation

Structural modulation of the this compound scaffold can be achieved in two main ways: by using substituted precursors during the initial synthesis or by direct functionalization of the completed heterocyclic system.

Many of the synthetic methods described are tolerant of a wide range of substituents on the starting materials. For instance, in base-catalyzed benzothiophene synthesis, the presence of methyl or chloro groups on the aromatic ring does not significantly impact the reaction outcome. beilstein-journals.org Likewise, palladium-catalyzed coupling reactions can be performed with a variety of substituted aryl halides and alkynes, allowing for the incorporation of diverse functional groups from the outset. acs.orgacs.org

Alternatively, the completed this compound molecule can be directly functionalized. If the synthesis was performed using a method that installs a halogen atom, such as an iodocyclization to form the benzothiophene ring, this halogen serves as a convenient handle for further palladium-catalyzed cross-coupling reactions. acs.orgacs.org This allows for the late-stage introduction of aryl, alkyl, or other functional groups, providing a flexible route to a library of derivatives.

Synthesis of Chalcone (B49325) Derivatives Incorporating Indole and Benzothiophene Moieties

Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one core, are valuable intermediates in the synthesis of various heterocyclic compounds. acs.org The reaction of 5-substituted-1H-indole-3-carboxaldehydes or 1-methylindole-3-carboxaldehyde with appropriate acetophenones has been employed to generate indole-based chalcone derivatives. nih.gov This condensation reaction, typically a Claisen-Schmidt condensation, provides a straightforward route to these hybrid molecules. researchgate.net

In a similar vein, benzothiophene-chalcone hybrids have been synthesized. mdpi.com These syntheses often involve the reaction of an appropriate benzothiophene-containing ketone with a substituted aromatic aldehyde. The resulting chalcone derivatives, which rigidly hold the chalcone moiety within the benzothiophene ring system, have been explored for their biological potential. mdpi.com The versatility of the Claisen-Schmidt condensation allows for the introduction of a wide array of substituents on both the indole and benzothiophene rings, as well as the phenyl ring of the chalcone itself, leading to a diverse library of compounds.

Reactant 1Reactant 2Product Type
5-Substituted-1H-indole-3-carboxaldehydeAcetophenone DerivativeIndole-based Chalcone
1-Methylindole-3-carboxaldehydeAcetophenone DerivativeIndole-based Chalcone
Benzothiophene-containing KetoneAromatic AldehydeBenzothiophene-chalcone Hybrid

Formation of Fluorinated Benzothiophene-Indole Hybrid Systems

The incorporation of fluorine into organic molecules can significantly alter their physicochemical and biological properties. A series of novel diphenylamine (B1679370) fluorinated chalcone derivatives have been synthesized and characterized. researchgate.net While the specific synthesis of a fluorinated this compound was not detailed in the provided information, the synthesis of fluorinated chalcones suggests a potential pathway. This would likely involve the use of fluorinated starting materials, such as a fluorinated indole or benzothiophene precursor, in a condensation reaction to form the chalcone, which could then potentially be cyclized or further modified to yield the target hybrid system.

Analogues of Natural Products Featuring Indole and Benzothiophene Cores

The indole nucleus is a common feature in a vast number of natural products and pharmacologically active compounds. researchgate.netresearchgate.net The synthesis of analogues of these natural products often involves modifying the core indole structure or appending other heterocyclic systems, such as benzothiophene. While direct examples of natural product analogues based on the this compound scaffold were not explicitly provided, the synthesis of thieno[2,3-b]indoles, a related class of compounds, has been achieved. nih.gov For instance, thienodolin, a natural product, features a thieno[2,3-b]indole core and was isolated from Streptomyces albogriseolus. nih.gov Synthetic strategies towards this core often involve the reaction of substituted indoles with sulfur-containing reagents. nih.gov

Green Chemistry Principles in the Synthesis of this compound Analogues

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly processes. researchgate.net Green chemistry principles are being increasingly applied to the synthesis of indole and benzothiophene derivatives. researchgate.netmdpi.com This includes the use of multicomponent reactions (MCRs), which enhance efficiency by combining three or more reactants in a single step to form a complex product, minimizing waste and reaction time. researchgate.net Microwave-assisted synthesis is another green technique that can accelerate reactions and improve yields. researchgate.netmdpi.com

Furthermore, the use of greener solvents, such as water, and the development of solvent-free reaction conditions are key areas of focus. researchgate.net For instance, the synthesis of benzothiazoles, a related sulfur-containing heterocycle, has been achieved using recyclable catalysts and in some cases, at room temperature, highlighting a move towards more sustainable synthetic methods. mdpi.com While specific green synthetic routes for this compound were not detailed, the principles of using MCRs, microwave irradiation, and environmentally benign reaction media are directly applicable to the synthesis of its analogues. researchgate.netresearchgate.net

Reaction Mechanism Elucidation in the Synthesis of this compound

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and developing new methodologies. For the synthesis of thieno[2,3-b]indoles, a plausible mechanism involves the reaction of an indole with a sulfur source and a suitable coupling partner. nih.gov For example, in a three-component reaction, phenylacetylene (B144264) can react with DMF and sulfur powder to form an intermediate, which then reacts with 1-methyl-indole. This is followed by an acid-promoted cyclization to yield the final thieno[2,3-b]indole product. nih.gov

Biological Activity and Pharmacological Potential of 5 Benzothiophen 2 Yl 1h Indole and Its Derivatives

Antimicrobial Efficacy Investigations

Derivatives of 5-(Benzothiophen-2-YL)-1H-indole have been the subject of numerous studies to evaluate their effectiveness against a variety of microbial pathogens. This research has revealed significant antibacterial and antifungal properties, as well as the potential for these compounds to work in conjunction with existing antimicrobial drugs.

Antibacterial Activities against Gram-Positive and Gram-Negative Strains (e.g., S. aureus, MRSA)

The antibacterial potential of fluorinated benzothiophene-indole hybrids has been demonstrated in several studies. nih.govresearchgate.netnih.gov These compounds, which can be synthesized in a simple one-pot reaction, have been evaluated against various S. aureus and methicillin-resistant S. aureus (MRSA) strains. nih.govresearchgate.netnih.gov The research has revealed that the antibacterial activity is dependent on the structure and substituents of the compounds. nih.govresearchgate.netnih.gov For instance, some derivatives with a 5-cyano indole (B1671886) substitution have shown potent activity. nih.gov The molecular target for some of these active compounds has been identified as bacterial pyruvate (B1213749) kinase. nih.govresearchgate.netnih.gov

The indole nucleus is a key component in many compounds with antibacterial properties. researchgate.net Indole-based derivatives have shown particular promise against MRSA, a significant cause of serious skin and soft tissue infections. nih.gov The unique molecular structure of the indole ring makes it a suitable candidate for drug development. nih.gov Researchers have been actively exploring the structure-activity relationship of various indole derivatives to design new and more effective antibacterial agents. nih.govmatilda.science

Antibacterial Activity of Fluorinated Benzothiophene-Indole Hybrids (MIC in µg/mL)
CompoundS. aureus (MSSA)MRSA
5-hydroxy indole derivative 3b88
6-hydroxy indole derivative 3c22
5-cyano indole derivative 3d-0.75
5-hydroxy indole derivative 5aImproved vs 3bImproved vs 3b
5-cyano indole derivative 5b-64

Antifungal Activities

Indole derivatives have also demonstrated significant antifungal properties. researchgate.netresearchgate.net A variety of indole-based compounds have been synthesized and tested against different fungal strains, with some showing promising results against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net The development of new indole derivatives is an ongoing area of research aimed at discovering more potent antifungal agents. researchgate.net

In the search for broad-spectrum antifungal agents, a series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives were designed and synthesized. nih.gov Several of these compounds exhibited excellent antifungal activity against a range of pathogens including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov For example, compounds designated as A30-A34 showed MIC values ranging from 0.03-0.5 μg/mL against Candida albicans and 0.25-2 μg/mL against Cryptococcus neoformans and Aspergillus fumigatus. nih.gov

Antifungal Activity of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole Derivatives (MIC in µg/mL)
CompoundCandida albicansCryptococcus neoformansAspergillus fumigatus
A30-A340.03-0.50.25-20.25-2

Synergistic Effects with Established Antimicrobial Agents

A promising area of research involves the use of indole derivatives in combination with existing antibiotics to combat drug-resistant bacteria. nih.gov Studies have shown that certain indole derivatives can act synergistically with standard antibiotics, enhancing their effectiveness against resistant strains like MRSA. nih.gov This synergistic action is particularly noteworthy in cases where the standard antibiotics alone are ineffective. nih.gov The mechanism of this synergy is thought to involve the permeabilization of the bacterial cell membrane by the indole derivatives. nih.gov

Combination therapy with antimicrobial peptides and conventional antibiotics has also been explored. nih.gov For instance, certain tryptophan-containing peptides have shown synergistic antibacterial activity when combined with antibiotics against multidrug-resistant Staphylococcus epidermidis. nih.gov This approach could potentially reduce the required therapeutic dose of antibiotics, thereby minimizing their toxic side effects. nih.gov

Anticancer and Antiproliferative Applications

The pharmacological potential of this compound and its derivatives extends to the field of oncology. Researchers have been investigating the anticancer and antiproliferative properties of these compounds, with promising results from in vitro studies.

In Vitro Cytotoxicity Assays against Cancer Cell Lines

A number of studies have evaluated the in vitro cytotoxicity of various indole and benzothiophene (B83047) derivatives against a range of human cancer cell lines. For example, newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives have been screened for their anticancer activity against human breast (MCF-7), colon (HCT-116, HT-29), skin (A375), and non-small cell lung (A549) cancer cell lines. nih.gov Certain derivatives, such as 4g, 4a, and 4c, demonstrated potent and selective cytotoxicity against the HCT-116 colon cancer cell line, with IC50 values of 7.1, 10.5, and 11.9 µM/ml, respectively. nih.gov

Similarly, a series of (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivatives were synthesized and tested for their cytotoxic activity against a panel of human cancer cell lines, including prostate, breast, lung, and gastric cancers. nih.gov One compound, 8l, showed significant cytotoxicity against MDA-MB-231 and 4T1 breast cancer cells with IC50 values of 3.26 and 5.96 µM, respectively. nih.gov Importantly, some of these compounds were found to be less toxic to normal human breast epithelial cells. nih.gov

In Vitro Cytotoxicity of Indole and Benzothiophene Derivatives (IC50 in µM)
CompoundCancer Cell LineIC50 (µM)
4gHCT-116 (Colon)7.1
4aHCT-116 (Colon)10.5
4cHCT-116 (Colon)11.9
8lMDA-MB-231 (Breast)3.26
8l4T1 (Breast)5.96

Modulation of Cellular Processes and Targets in Cancer Pathways

Beyond simply being cytotoxic to cancer cells, research has delved into the mechanisms by which these compounds exert their anticancer effects. Studies have shown that active derivatives can modulate various cellular processes and targets within cancer pathways.

For instance, the active 2-(thiophen-2-yl)-1H-indole derivatives that showed potent cytotoxicity against HCT-116 cells were found to cause cell cycle arrest at the S and G2/M phases. nih.gov They also led to a significant increase in the expression of tumor suppressor microRNAs (miR-30C and miR-107) and a substantial decrease in the levels of oncogenic miR-25, IL-6, and C-Myc. nih.gov This suggests that the anticancer activity may be mediated through direct interaction with the tumor cell's DNA, similar to some established chemotherapy drugs. nih.gov

In the case of the (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivative 8l, treatment of MDA-MB-231 breast cancer cells resulted in the inhibition of cell migration by disrupting the F-actin protein assembly. nih.gov Further investigation revealed that this compound induced apoptosis (programmed cell death) and caused cell cycle arrest in the G0/G1 phase. nih.gov Western blot analysis demonstrated that the compound's treatment led to the activation of caspase-3, an increased expression of cleaved PARP and the pro-apoptotic protein Bax, and a decreased expression of the anti-apoptotic protein Bcl-2. nih.gov

Enzymatic Inhibition Studies

The unique structural amalgamation of indole and benzothiophene rings in this compound has prompted investigations into its potential as an enzyme inhibitor, a key strategy in the development of therapeutic agents for a variety of diseases. Research has particularly focused on its effects on enzymes implicated in neurodegenerative disorders and inflammation.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin (B10506), dopamine, and norepinephrine. The inhibition of these enzymes can lead to an increase in the concentration of these neurotransmitters in the brain, a mechanism that is therapeutically beneficial in the treatment of depression and neurodegenerative conditions like Parkinson's disease.

Studies on derivatives of this compound have revealed their potential as MAO inhibitors. For instance, a series of indole-5,6-dicarbonitrile derivatives have demonstrated potent inhibition of both MAO-A and MAO-B. One notable compound, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile, exhibited impressive inhibitory activity against both isoforms, with IC50 values of 0.014 µM for MAO-A and 0.017 µM for MAO-B. This compound was found to be a reversible and competitive inhibitor of both MAO-A and MAO-B. Structure-activity relationship (SAR) analysis indicated that modifications to the indole nitrogen and the 2-phenyl ring significantly influenced the inhibitory activity against MAO-B.

Another study focusing on indole and benzofuran (B130515) derivatives found that many of these compounds were selective MAO-B inhibitors. The most potent among them, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide, displayed a Ki value of 0.03 µM for MAO-B and was 99-fold more selective for this isoform over MAO-A. These findings underscore the potential of the indole scaffold, a core component of this compound, in designing potent and selective MAO inhibitors.

Table 1: MAO-A and MAO-B Inhibition by Selected Indole Derivatives

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity
3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile0.0140.017Non-selective
3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide-0.03 (Ki)MAO-B selective (99-fold)
Harmaline0.002359MAO-A selective
Lazabemide1250.018MAO-B selective

Data sourced from multiple studies for comparative purposes.

Cholinesterase (ChE) Inhibition (Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE))

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), play a vital role in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

The structural framework of this compound has served as a template for the design of novel cholinesterase inhibitors. Research into phenylbenzothiophene derivatives has shown that while some compounds exhibited low inhibition against both AChE and BuChE, others displayed promising activity. The inhibitory potential is often influenced by the nature and position of substituents on the benzothiophene scaffold.

In a broader context of indole-based compounds, a series of 1H-indole-based multifunctional ligands were designed and synthesized, targeting both cholinesterases and the 5-HT6 receptor. One such derivative, a tacrine (B349632) analogue, demonstrated potent reversible inhibition of both AChE and BuChE with IC50 values of 8 nM and 24 nM, respectively. Another compound, a rivastigmine-derived carbamate, was a selective, pseudo-irreversible inhibitor of BuChE with an IC50 of 455 nM.

Furthermore, a study on indol-2-carboxylic acid esters containing an N-phenylpiperazine moiety identified several compounds with significant cholinesterase-inhibiting activity. These findings highlight the versatility of the indole nucleus in creating potent and selective inhibitors of both AChE and BuChE.

Table 2: Cholinesterase Inhibition by Selected Indole and Benzothiophene Derivatives

CompoundAChE IC50BuChE IC50
Tacrine-based indole derivative (17)8 nM24 nM
Rivastigmine-based indole derivative (35)-455 nM
Donepezil0.6 µM-
N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d)13 nM-

Data compiled from various research articles.

Antioxidant Capacity Assessment

The evaluation of antioxidant capacity is crucial in drug discovery, as oxidative stress is implicated in the pathogenesis of numerous diseases. The antioxidant potential of compounds is often assessed using various in vitro assays that measure their ability to scavenge free radicals.

Derivatives of this compound have been investigated for their antioxidant properties. For instance, a study on 5,10-dihydroindeno[1,2-b]indoles, which share a structural similarity, demonstrated effective antioxidant power in various assays. These assays included the scavenging of 1,1-diphenyl-2-picryl-hydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS), and other radical species. The antioxidant activity was found to be comparable to standard antioxidants like butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and alpha-tocopherol.

The antioxidant activity of phenolic compounds, which can be structurally related to hydroxylated indole derivatives, is often attributed to their ability to donate a hydrogen atom or a single electron to a radical. The number and position of hydroxyl groups on the aromatic ring significantly influence the antioxidant capacity. For example, dihydroxybenzoic acids with hydroxyl groups at the meta positions (3 and 5) exhibit high antioxidant activity. This suggests that the introduction of hydroxyl groups onto the this compound scaffold could enhance its antioxidant potential.

Other Reported Pharmacological Activities

Beyond enzymatic inhibition and antioxidant effects, the this compound framework and its analogues have been explored for other significant pharmacological activities.

Anti-inflammatory Properties

Inflammation is a complex biological response implicated in various diseases. Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major therapeutic target.

While direct studies on this compound are limited, research on related indole derivatives has shown significant anti-inflammatory potential. For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory activity. Several of these compounds demonstrated potent inhibition of inflammation in a carrageenan-induced paw edema model, with some derivatives showing activity comparable to the standard drug indomethacin. Notably, one compound was found to be a selective COX-2 inhibitor, which is a desirable trait for anti-inflammatory agents as it may reduce gastrointestinal side effects associated with non-selective COX inhibitors. Other studies on hybrid pyrazole (B372694) analogues have also identified compounds with potent anti-inflammatory and analgesic activities, with some exhibiting significant COX-1/2 inhibitory action.

Antiviral Activities

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry and has been extensively utilized in the development of antiviral agents. Indole derivatives have shown activity against a broad spectrum of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and various respiratory viruses.

For instance, certain indole-based compounds have been identified as potent HIV-1 attachment inhibitors. An indole-3-yl analogue with a piperazine (B1678402) moiety demonstrated an EC50 of 4.0 nM. In the context of HCV, indole derivatives have been reported with high anti-HCV activity, with EC50 values as low as 0.6 μM.

Furthermore, novel benzo-heterocyclic amine derivatives, which include structures related to this compound, have exhibited broad-spectrum antiviral activity against both RNA and DNA viruses. Specific compounds showed potent activity against influenza A, HCV, Coxsackie B3 virus, and hepatitis B virus (HBV) at low micromolar concentrations. Structure-activity relationship studies have indicated that electron-withdrawing substituents on the aromatic or heteroaromatic rings can enhance antiviral activity against RNA viruses. The diverse antiviral activities reported for indole derivatives highlight the potential of the this compound scaffold as a starting point for the design of new antiviral drugs.

Antidiabetic Potentials

The indole nucleus is a key component in many compounds investigated for antidiabetic activity. nih.gov A primary target in managing type 2 diabetes is the inhibition of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, the rate of glucose absorption can be slowed, mitigating post-meal blood sugar spikes.

Recent studies have focused on developing indole derivatives containing a thiazolidine-2,4-dione moiety as potent α-glucosidase inhibitors. In one such study, a series of twenty-six derivatives were synthesized and evaluated. All compounds demonstrated significant α-glucosidase inhibitory activity, with IC₅₀ values ranging from 2.35 µM to 24.36 µM, far exceeding the potency of the standard drug acarbose (B1664774) (IC₅₀ = 575.02 µM). nih.gov The most potent compound, IT4, not only showed strong enzymatic inhibition but also demonstrated in vivo efficacy by lowering fasting blood glucose levels and improving glucose tolerance in diabetic mice. nih.gov Similarly, benzothiazole (B30560) derivatives, which are structurally related to benzothiophenes, have been synthesized and shown to possess considerable hypoglycemic effects in animal models. researchgate.net Given that this compound incorporates both the indole scaffold known for α-glucosidase inhibition and a benzothiophene ring structurally similar to active benzothiazoles, it represents a promising framework for the design of novel antidiabetic agents.

Table 1: α-Glucosidase Inhibitory Activity of Selected Indole Derivatives

Compound IC₅₀ (µM) Reference
Indole-Thiazolidinedione Derivative (IT4) 2.35 ± 0.11 nih.gov
Other Indole-Thiazolidinedione Derivatives 2.35 - 24.36 nih.gov
Acarbose (Reference Drug) 575.02 ± 10.11 nih.gov

Central Nervous System (CNS) Agent Possibilities

The indole ring is a versatile pharmacophore that interacts with a wide variety of receptors in the central nervous system, making it a cornerstone in the development of treatments for neurodegenerative diseases. nih.gov Its structural presence in key neurotransmitters like serotonin has spurred extensive research. Indole derivatives have been investigated as inhibitors of cholinesterases (ChE), enzymes linked to the progression of Alzheimer's disease. nih.gov

Furthermore, the benzothiophene scaffold has also been explored for its potential in CNS disorders. A study on benzo[b]thiophene-chalcone hybrids revealed their activity as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Specifically, certain benzothiophene-chalcone hybrids were identified as effective BChE inhibitors, with one compound showing an IC₅₀ value comparable to the reference drug galantamine. mdpi.com The epithelial sodium channel (ENaC), which plays a role in sodium homeostasis, has also been a target. A screening of thousands of chemicals identified five compounds with either an indole or benzothiophene ring that could modulate ENaC activity. nih.gov The dual presence of indole and benzothiophene motifs in this compound suggests a strong potential for developing novel CNS agents, particularly for neurodegenerative conditions where targets like cholinesterases are relevant.

Antimalarial Studies

The search for new antimalarial agents is critical due to widespread drug resistance. The indole scaffold is a key structural feature in many alkaloids with demonstrated antimalarial properties. researchgate.net For instance, cryptolepine, an indoloquinoline alkaloid, has shown potent activity against Plasmodium falciparum. nih.gov

Research into synthetic derivatives has also been fruitful. A series of 1,2,4-triazino[5,6b]indole derivatives were synthesized and tested against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov The study found that the introduction of a trifluoromethyl group to the indole ring system significantly increased the in vitro antimalarial activity compared to unsubstituted analogues. nih.gov These compounds are believed to exert their effect in part by associating with ferriprotoporphyrin IX, a crucial step in the parasite's detoxification of heme. The established antimalarial activity of various indole-based compounds positions this compound as a scaffold of interest for developing new therapeutic options against malaria.

Table 2: In Vitro Antimalarial Activity of Selected Indole Derivatives

Compound Type Activity Noted Parasite Strain Reference
Cryptolepine Good anti-malarial activity (IC₅₀: 3.9-5.4 µg/mL for extracts) P. falciparum nih.gov
Naphthoisoquinolines Moderate to high activity (IC₅₀: 0.1-15.9 µM) K-1 and NF54 strains nih.gov
6-Trifluoromethyl-1,2,4-triazino[5,6b]indoles Increased activity over unsubstituted analogues D10 and RSA11 strains nih.gov

Antihypertensive Research

Indole and its derivatives are recognized as important structural components in several FDA-approved drugs for treating hypertension. researchgate.net The indole scaffold is present in antihypertensive drugs such as reserpine (B192253) and perindopril. nih.gov The pharmacological versatility of indole-containing molecules allows them to bind to various receptors with high affinity, making them valuable for designing compounds that act on cardiovascular pathways. researchgate.net

One area of research has focused on aryloxypropanolamines that feature an indole-tert-butyl moiety as a substituent on the nitrogen atom. A series of these compounds were tested and found to exhibit antihypertensive activity in spontaneously hypertensive rats. nih.gov Their mechanism of action was linked to a combination of beta-adrenergic receptor antagonism and direct vasodilating activity. nih.gov The established role of the indole nucleus in clinically used antihypertensive agents and in preclinical models underscores the potential of this compound and its derivatives as a basis for novel cardiovascular drugs.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target in cancer therapy. nih.govresearchgate.net Agents that interfere with microtubule dynamics—either by preventing polymerization or disassembly—can halt the cell cycle and induce apoptosis in cancer cells. The indole scaffold is a prominent feature in a diverse range of natural and synthetic tubulin inhibitors. nih.goveurekaselect.com

Compounds with an indole core can act as microtubule-destabilizing agents, often by binding to the colchicine (B1669291) site on β-tubulin. nih.gov For example, a series of derivatives featuring a heterocyclic ring at the 5-, 6-, or 7-position of the indole nucleus were designed as tubulin polymerization inhibitors. One such compound demonstrated potent inhibition of tubulin polymerization with an IC₅₀ value of 0.58 µM and powerful growth inhibition of MCF-7 cancer cells (IC₅₀ = 4.5 nM). nih.gov The proven success of modifying the indole core to create potent tubulin inhibitors suggests that the this compound structure is a promising starting point for the design of new anticancer agents that function through this mechanism.

Table 3: Tubulin Polymerization Inhibitory Activity of Selected Indole Derivatives

Compound Type Target IC₅₀ (µM) Reference
7-Heterocyclyl-1H-indole Derivative (1k) Tubulin Polymerization 0.58 ± 0.06 nih.gov
Selenium-spaced TMP Derivative (3a) Proliferation (SGC7901 cells) 0.0123 ± 0.0016 nih.gov

Checkpoint Kinase 1 (Chk1) Inhibition

Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that mediates the DNA damage response, regulating cell cycle progression to allow for DNA repair. nih.gov Many cancer cells have defects in other checkpoint pathways (like those involving p53), making them highly reliant on Chk1 for survival, especially when treated with DNA-damaging chemotherapy. nih.gov Therefore, inhibiting Chk1 can cause cancer cells to prematurely enter mitosis with damaged DNA, leading to cell death—a concept known as synthetic lethality.

This makes Chk1 a compelling target for cancer therapy. Research has led to the discovery of small-molecule Chk1 inhibitors, with several entering clinical trials. nih.gov The indole scaffold has been a key element in this research. For instance, novel 5-azaindolocarbazoles, which contain a modified indole core, were designed and synthesized as Chk1 inhibitors. Several of these compounds showed potent Chk1 inhibition, with IC₅₀ values as low as 14 nM. researchgate.net The proven utility of the indole and modified indole frameworks in designing potent Chk1 inhibitors highlights the therapeutic potential of the this compound structure for the development of targeted anticancer drugs.

Table 4: Chk1 Inhibitory Activity of Selected Indole-based Compounds

Compound Type/Number IC₅₀ (nM) Reference
5-Azaindolocarbazole (45) 72 researchgate.net
5-Azaindolocarbazole (46) 27 researchgate.net
5-Azaindolocarbazole (47) 14 researchgate.net
Thiazole-4-carboxamide Derivative (1) 75 nih.gov

Structure Activity Relationships Sar and Mechanism of Action Studies

Elucidating Key Structural Features for Enhanced Biological Activity

The biological activity of derivatives based on the 5-(Benzothiophen-2-YL)-1H-indole core is intricately linked to their structural characteristics. The strategic placement and nature of substituents, as well as the inherent properties of the indole (B1671886) and benzothiophene (B83047) rings, are pivotal in defining their interactions with molecular targets.

Impact of Substituent Position and Nature on Activity

Research into benzothiophene-indole hybrids has revealed that the position of substituents on the indole ring significantly influences their antibacterial efficacy. For instance, in a series of fluorinated benzothiophene-indoles, a hydroxyl group at the 6-position of the indole moiety was found to be more favorable for activity against both methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA) strains compared to a 5-hydroxy substitution. mdpi.com Specifically, the 6-hydroxyindole (B149900) derivative demonstrated a mean minimum inhibitory concentration (MIC) of 2 µg/mL, whereas the 5-hydroxyindole (B134679) analog showed a reduced activity with a MIC of 8 µg/mL. mdpi.com

Conversely, when a cyano group was introduced, the 5-position on the indole ring proved to be superior. A 5-cyano indole derivative exhibited potent antibacterial activity, while the corresponding 5-hydroxy analog was less effective. mdpi.com This highlights a clear structure-activity relationship where the electronic nature and position of the substituent dictate the antibacterial potential of the compound.

Role of the Indole and Benzothiophene Scaffolds in Ligand-Target Interactions

The indole and benzothiophene scaffolds are not merely passive carriers for functional groups; they actively participate in binding to target proteins. The indole nucleus is recognized as a "privileged scaffold" in drug discovery due to its ability to mimic the structure of endogenous ligands and engage in various non-covalent interactions. nih.govresearchgate.net The nitrogen atom in the indole ring can act as a hydrogen bond donor, while the aromatic system can participate in π-π stacking and hydrophobic interactions. researchgate.net The replacement of the indole's nitrogen with a sulfur atom, as seen in benzothiophene derivatives, can lead to a decrease in potency for certain targets, emphasizing the critical role of the indole NH fragment in specific ligand-receptor interactions. nih.gov

For example, in the context of pyruvate (B1213749) kinase inhibition, the indole rings of bis-indole alkaloids form significant hydrophobic interactions with amino acid residues such as Ile361 and His365 in the enzyme's binding pocket. nih.gov The indole nitrogen, in this case, forms a crucial hydrogen bond with serine residues, anchoring the ligand within the active site. nih.gov The benzothiophene moiety, with its extended aromatic system, can also contribute to binding through hydrophobic and π-stacking interactions, and its sulfur atom can potentially engage in specific interactions with the target protein.

Identification of Molecular Targets and Pathways

The therapeutic potential of this compound and its analogs stems from their ability to modulate the activity of various key enzymes and proteins involved in different pathological pathways.

Inhibition of Bacterial Pyruvate Kinase

A significant finding in the study of benzothiophene-indole compounds is their inhibitory activity against bacterial pyruvate kinase (PK). This enzyme is a crucial player in bacterial glycolysis and is considered a promising target for novel antibiotics due to its high connectivity in metabolic networks, making it less prone to resistance-conferring mutations. nih.gov

A study focusing on the development of therapeutics for MRSA identified a derivative, 2-(Benzo[b]thiophen-2-yl)-5-bromo-1H-indole, as an inhibitor of MRSA pyruvate kinase. nih.gov The co-crystal structure of a related bis-indole alkaloid with S. aureus PK revealed that the indole moieties are essential for binding, fitting into a pseudo-symmetrical binding pocket. nih.gov Fluorinated benzothiophene-indole hybrids have also been identified as having bacterial pyruvate kinase as their molecular target, demonstrating the potential of this chemical class as antibacterial agents. mdpi.com

Compound ClassTarget OrganismMolecular TargetObserved ActivityReference
Fluorinated Benzothiophene-Indole HybridsS. aureus, MRSAPyruvate KinaseStructure- and substituent-dependent antibacterial activity. mdpi.com
2-(Benzo[b]thiophen-2-yl)-5-bromo-1H-indoleMRSAPyruvate KinaseInhibitory activity against MRSA PK. nih.gov

Interactions with Topoisomerase, Tubulin, Aromatase, and Kinases

The versatility of the indole and benzothiophene scaffolds allows for their interaction with a range of other important enzymes implicated in cancer and other diseases.

Topoisomerase Inhibition: Glycosylated 2-phenyl-indoles and 2-phenyl-benzo[b]thiophenes have been investigated as potential anticancer agents and have shown inhibitory activity against human topoisomerase I and II. These enzymes are critical for managing DNA topology during replication and transcription, and their inhibition can lead to cancer cell death. The study indicated that these compounds act as topoisomerase suppressors rather than poisons.

Tubulin Polymerization Inhibition: Derivatives of 2-phenyl-1H-indole have been identified as potent inhibitors of tubulin polymerization, a key process in cell division. nih.gov These compounds bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Similarly, 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives have also demonstrated potent tubulin polymerization inhibitory activity.

Aromatase Inhibition: Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of hormone-dependent breast cancer. Indole derivatives, specifically 2-methyl indole hydrazones, have been shown to inhibit aromatase activity, with some analogs being more potent than the natural hormone melatonin. Molecular docking studies have further supported the potential of indole-based compounds as aromatase inhibitors. researchgate.net

Kinase Inhibition: Various kinases are crucial regulators of cell signaling pathways and are often dysregulated in cancer. 5-Hydroxybenzothiophene derivatives have been developed as multi-kinase inhibitors, showing activity against haspin, Clk1, Dyrk1A, and other kinases. Additionally, 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones have been synthesized as potent and selective inhibitors of KDR kinase (VEGFR-2), a key player in angiogenesis.

Compound/Derivative ClassMolecular TargetBiological EffectReference
Glycosylated 2-phenyl-indoles and 2-phenyl-benzo[b]thiophenesTopoisomerase I/IIInhibition of enzyme activity, potential anticancer effects.
2-Phenyl-1H-indole derivativesTubulinInhibition of polymerization, cell cycle arrest. nih.gov
2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivativesTubulinInhibition of polymerization.
2-Methyl indole hydrazonesAromataseInhibition of enzyme activity.
5-Hydroxybenzothiophene derivativesMultiple Kinases (e.g., haspin, Clk1, Dyrk1A)Inhibition of kinase activity, potential anticancer effects.
5-Substituted-1H-indol-2-yl-1H-quinolin-2-onesKDR Kinase (VEGFR-2)Inhibition of kinase activity, potential anti-angiogenic effects.

Binding to D-alanine Ligase Protein

While the broader class of indole and benzothiophene derivatives has demonstrated significant antimicrobial activity against various pathogens, specific studies detailing the direct inhibition of D-alanine ligase by this compound are not prominent in the reviewed literature. D-alanine ligase is an essential enzyme in bacterial cell wall biosynthesis, making it an attractive target for the development of new antibacterial agents. Although molecular docking studies have been employed to investigate the interaction of various indole and benzothiophene derivatives with other protein targets, specific experimental evidence for the binding of this compound to D-alanine ligase remains to be established. Further research in this area would be valuable to fully elucidate the antimicrobial mechanism of this class of compounds.

Mechanistic Insights into Biological Processes of this compound Derivatives Remain Elusive

While the broader classes of indole and benzothiophene derivatives have been the subject of numerous investigations, revealing a wide array of biological activities, the specific contributions and mechanistic pathways of the combined "this compound" core structure are yet to be thoroughly characterized.

Insights from Related Structures

Research on structurally related compounds offers some potential, albeit indirect, insights into how this compound derivatives might interact with biological systems.

For instance, studies on 2-(thiophen-2-yl)-1H-indole derivatives have demonstrated notable anticancer activity. The mechanism of action for these compounds has been linked to the induction of cell cycle arrest at the S and G2/M phases in cancer cells. nih.govnih.gov Furthermore, these derivatives have been shown to modulate the expression of crucial microRNAs, leading to an increase in tumor suppressor miRNAs (such as miR-30C and miR-107) and a decrease in oncogenic miRNAs (like miR-25), as well as reductions in interleukin-6 (IL-6) and c-Myc levels. nih.gov The proposed anticancer effect is thought to occur through direct interaction with tumor cell DNA, potentially interfering with DNA synthesis. nih.govnih.gov

Separately, derivatives of benzo[b]thiophene have been explored for their diverse pharmacological activities. For example, certain benzo[b]thiophen-2-yl-propan-1-one derivatives have been identified as ligands for 5-HT1A serotonin (B10506) receptors. Molecular docking studies of these compounds suggest that their binding to the receptor is stabilized by interactions such as hydrogen bonds with specific amino acid residues, for instance, D116. This interaction with a key receptor in the central nervous system highlights a potential neurological mechanism of action for benzothiophene-containing molecules.

Novel indolobenzothiophene hybrids, where the indole and benzothiophene rings are directly fused, have been synthesized and evaluated for their antibacterial properties against strains such as S. aureus and MRSA. The positioning and nature of substituents on the indole ring were found to be critical for their antibacterial efficacy.

While these findings for related but structurally distinct molecules are informative, it is crucial to emphasize that direct extrapolation of these mechanisms to This compound is not scientifically rigorous. The specific linkage and substitution pattern of the benzothiophene group at the 5-position of the indole ring will undoubtedly influence the molecule's three-dimensional structure, electronic properties, and ultimately, its interaction with biological targets.

Currently, there is a lack of published data tables or detailed research findings that would allow for a comprehensive analysis of the structure-activity relationships and a definitive elucidation of the biological mechanisms specifically triggered by this compound and its derivatives. Further research, including synthesis, biological screening, and mechanistic studies, is required to understand the unique pharmacological profile of this specific chemical entity.

Computational Chemistry Investigations and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure Analysisaps.orgaps.org

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.orgnih.gov It is widely employed to determine the properties of molecules, such as their geometry, electronic distribution, and reactivity. aps.org DFT calculations for compounds related to 5-(Benzothiophen-2-YL)-1H-indole help in elucidating their fundamental chemical characteristics.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. libretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. libretexts.orgresearchgate.net

For π-conjugated systems like this compound, extending the conjugation generally leads to a smaller HOMO-LUMO energy gap. researchgate.net While specific experimental values for the parent compound are not detailed in the provided sources, DFT calculations on analogous structures provide representative data.

Table 1: Representative Frontier Molecular Orbital Data for a Related Heterocyclic System

Parameter Energy (eV)
HOMO -5.85
LUMO -2.15
HOMO-LUMO Gap (ΔE) 3.70

Data is representative and illustrates typical values obtained for similar π-conjugated heterocyclic systems through DFT calculations.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals of a wave function into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure model. wikipedia.orguni-muenchen.de This method is invaluable for analyzing intramolecular and intermolecular bonding and interactions. molfunction.com

Table 2: Illustrative NBO Analysis for Donor-Acceptor Interactions

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (1) N5 π* (C1-C2) 18.5 π-delocalization
π (C3-C4) π* (C1-C2) 22.1 π-conjugation
π (S-C6) π* (C7-C8) 15.3 Thiophene (B33073) ring delocalization

This table presents hypothetical E(2) values to illustrate typical results from an NBO analysis on a molecule containing indole (B1671886) and benzothiophene (B83047) moieties. LP denotes a lone pair.

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials.

Typically, regions with a negative potential (rich in electrons) are colored red and are susceptible to electrophilic attack. researchgate.net Conversely, regions with a positive potential (electron-deficient) are colored blue and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atom of the indole ring and the sulfur atom of the benzothiophene moiety, indicating these are potential sites for electrophilic interaction. The hydrogen atom attached to the indole nitrogen (N-H) would exhibit a positive potential, marking it as a site for nucleophilic interaction or hydrogen bonding.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. dergipark.org.tr These indices are calculated as follows:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2. Hardness measures resistance to charge transfer. dergipark.org.tr

Chemical Softness (S): S = 1 / (2η). Softness indicates a higher reactivity and ability to undergo charge transfer. dergipark.org.tr

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). This index measures the propensity of a species to accept electrons. dergipark.org.tr

These parameters are crucial for comparing the reactivity of different molecules within a series.

Table 3: Representative Global Reactivity Descriptors

Parameter Value (eV)
Ionization Potential (I) 5.85
Electron Affinity (A) 2.15
Electronegativity (χ) 4.00
Chemical Hardness (η) 1.85
Chemical Softness (S) 0.27
Electrophilicity Index (ω) 4.32

Values are calculated based on the representative HOMO/LUMO energies in Table 1 and serve as an illustration of the methodology.

Molecular Docking Studies for Ligand-Receptor Interactionsnih.govnih.gov

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). bue.edu.eg It is a fundamental tool in drug discovery for understanding the interactions that govern a ligand's biological activity. Studies on related indole and benzothiophene derivatives have used docking to rationalize their observed biological effects by examining their interactions with protein targets like kinases, topoisomerases, or serotonin (B10506) receptors. nih.govbue.edu.eg

Docking simulations yield two key pieces of information: the binding mode and the binding affinity. The binding mode describes the specific pose of the ligand within the receptor's active site, detailing crucial interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. The binding affinity is a score, usually given in kcal/mol, that estimates the strength of the ligand-receptor interaction; a more negative score indicates a stronger binding. nih.gov

For example, docking studies on benzo[b]thiophene derivatives with the 5-HT1A serotonin receptor have helped to explain their binding affinities by identifying key electrostatic interactions. nih.gov Similarly, docking of 2-(thiophen-2-yl)-1H-indole derivatives into the active sites of cancer-related proteins has been used to predict their anticancer potential. nih.gov

Table 4: Representative Molecular Docking Results for a Related Compound

Target Protein Ligand Binding Affinity (kcal/mol) Key Interactions Observed
5-HT1A Serotonin Receptor Benzo[b]thiophene derivative -8.5 Hydrogen bond with ASP116, π-π stacking with PHE362
Topoisomerase II Indoloquinoline conjugate -9.2 DNA intercalation, hydrogen bonds with active site residues

This table provides examples of docking results for compounds structurally related to this compound to illustrate the type of data generated. nih.govbue.edu.eg

Identification of Key Interacting Residues and Binding Site Characteristics

While specific molecular docking studies targeting this compound are not extensively documented in the public domain, analysis of related benzothiophene-containing compounds can offer valuable insights into its potential binding modes. For instance, studies on a series of benzothiophene derivatives as selective estrogen receptor downregulators have identified key amino acid residues crucial for binding affinity within the receptor's ligand-binding domain. These often include a combination of hydrophobic, electrostatic, and van der Waals interactions.

Based on the structure of this compound, it is plausible that the benzothiophene and indole rings engage in π-π stacking and hydrophobic interactions with aromatic residues such as Phenylalanine (PHE), Tyrosine (TYR), and Tryptophan (TRP) within a target binding pocket. The nitrogen atom of the indole ring and the sulfur atom of the benzothiophene ring could potentially act as hydrogen bond acceptors, forming interactions with donor residues like Arginine (ARG), Lysine (LYS), or Serine (SER). The specific nature of these interactions, however, would be highly dependent on the topology and chemical environment of the particular protein's binding site.

Molecular Dynamics Simulations to Explore Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical information about its conformational flexibility and the stability of its interactions with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds and in optimizing lead structures.

While a specific QSAR model for this compound has not been published, QSAR studies on broader classes of indole and benzothiophene derivatives have been conducted. These studies typically use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a correlative model with a known biological activity, such as enzyme inhibition or cytotoxicity. For this compound, a QSAR model could be developed by synthesizing a series of analogues with varied substituents on the indole or benzothiophene rings and testing their biological activity. The resulting data would allow for the identification of structural features that are either beneficial or detrimental to the desired activity, thereby guiding the design of more potent compounds.

In Silico ADME/Tox Predictions for Drug-Likeness and Safety Profiles

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are a crucial component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profile. Various computational models and software are used to predict these properties based on the molecule's structure.

For this compound, several key ADME/Tox parameters can be estimated. These predictions are valuable for assessing its potential as a drug candidate. While experimental data is the gold standard, in silico predictions provide a rapid and cost-effective initial screening.

Below is a table of predicted ADME properties for a structurally related compound, 2-(1-benzothiophen-5-yl)-1H-indole, which can provide an approximation for the compound of interest.

PropertyPredicted ValueInterpretation
Molecular Weight249.3 g/mol Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability.
XLogP3-AA4.7Indicates high lipophilicity, which may affect solubility and metabolism.
Hydrogen Bond Donor Count1Compliant with Lipinski's Rule of Five (≤5), favorable for membrane permeability.
Hydrogen Bond Acceptor Count1Compliant with Lipinski's Rule of Five (≤10), favorable for membrane permeability.
Rotatable Bond Count1Low number of rotatable bonds suggests good conformational stability and oral bioavailability.
Topological Polar Surface Area (TPSA)44 ŲWithin the typical range for orally bioavailable drugs (<140 Ų), suggesting good cell permeability.

These predicted values suggest that this compound likely possesses drug-like properties. However, the high lipophilicity might warrant further investigation regarding potential issues with solubility and metabolic stability. Toxicity predictions would also be a critical component of a full in silico assessment, screening for potential liabilities such as mutagenicity, carcinogenicity, and cardiotoxicity.

Challenges, Future Directions, and Research Gaps

Addressing Synthetic Challenges and Improving Yields and Selectivity

The efficient and selective synthesis of indole-benzothiophene derivatives is a foundational challenge. Current synthetic routes can be complex, sometimes resulting in low yields or requiring harsh reaction conditions and expensive metal catalysts. researchgate.net

Future research must focus on developing more expedient and cost-effective synthetic methodologies. One promising direction is the exploration of metal-free catalytic systems. For instance, a base-catalyzed protocol involving a propargyl–allene rearrangement and allyl migration has been developed for constructing benzothiophene (B83047) and indole (B1671886) derivatives, avoiding the need for transition metals. researchgate.netnih.gov Optimization of such reaction conditions, including the choice of base and solvent, has been shown to significantly improve product yields. researchgate.netbeilstein-journals.org For example, using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a catalyst in THF has proven effective for certain benzothiophene syntheses. nih.gov

Further investigation into one-pot synthesis strategies and the use of microwave-assisted organic synthesis (MAOS) could also streamline the production of these compounds, offering advantages in terms of reaction time, yield, and energy efficiency. nih.gov The table below summarizes the optimization of a synthetic reaction for a benzothiophene derivative, highlighting the impact of different catalysts and conditions on the yield. beilstein-journals.org

Table 1: Optimization of Reaction Conditions for Benzothiophene Synthesis

Entry Catalyst (equiv) Solvent Yield (%)
1 DBU (0.1) THF 57
2 TEA (0.1) THF N.D.
3 DABCO (0.1) THF N.D.
4 TBD (0.1) THF 22
5 Cs₂CO₃ (0.1) THF 23
6 t-BuOK (0.1) THF 27
7 DBU (0.2) THF 83
8 DBU (0.5) THF 82
9 DBU (0.2) DCE 62
10 DBU (0.2) Toluene 68
11 DBU (0.2) CH₃CN 58

Data sourced from a study on metal-free synthesis of benzothiophene derivatives. beilstein-journals.org N.D. = Not Detected.

Deeper Exploration of Specific Biological Activities and Broader Spectrum Efficacy

The indole and benzothiophene nuclei are present in a vast number of biologically active molecules, exhibiting a wide range of pharmacological effects including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. benthamdirect.comijpsjournal.comrsc.org Derivatives of the 5-(benzothiophen-2-yl)-1H-indole scaffold have shown promise in several of these areas. For example, certain benzothiophene derivatives have been evaluated for their affinity towards serotonin (B10506) receptors like 5-HT1A, which are implicated in psychiatric disorders such as depression and anxiety. nih.gov

A significant future direction is the systematic evaluation of these compounds against a wider array of biological targets. The structural versatility of the scaffold allows for modifications that could tune its activity towards specific targets. ijpsjournal.com For instance, novel fluorinated benzothiophene-indole hybrids have been synthesized and tested for their antibacterial activity against resistant strains like MRSA. nih.gov The anticancer potential remains a major area of interest, with indole derivatives known to act as anti-lung cancer agents and tubulin polymerization inhibitors. researchgate.netbeilstein-journals.org A deeper exploration of the structure-activity relationships (SAR) is crucial to optimize these activities. rsc.org

Advanced Mechanistic Studies at the Molecular and Cellular Levels

Understanding how these compounds exert their biological effects at a molecular level is a critical research gap. While preliminary studies have identified potential mechanisms, such as the inhibition of tubulin polymerization or the modulation of specific receptors, detailed mechanistic investigations are often lacking. beilstein-journals.orgnih.govnih.gov

Future research should employ advanced techniques to elucidate the precise mechanism of action. This includes:

Target Identification and Validation: Utilizing proteomics and chemical biology approaches to identify the specific protein targets.

Molecular Docking and Simulation: Using computational models to predict and analyze the binding modes of these compounds within the active sites of their target proteins, as has been done to study interactions with the 5-HT1A receptor. nih.gov

Cellular Assays: Investigating downstream signaling pathways affected by the compounds, such as the induction of apoptosis or cell cycle arrest in cancer cells. nih.govnih.gov For example, some indole derivatives are known to reactivate p53 function and inhibit glioblastoma cell growth. nih.gov

Elucidating these mechanisms will not only validate the therapeutic potential of the scaffold but also guide the rational design of more potent and selective analogues.

Development of Novel Analogues with Improved Potency and Selectivity

The development of novel analogues is a cornerstone of medicinal chemistry. For the this compound scaffold, the goal is to create derivatives with enhanced potency, improved selectivity, and better pharmacokinetic profiles. The indole nucleus is highly amenable to chemical modification, allowing for the introduction of various substituents to probe structure-activity relationships. rsc.org

Researchers have already begun synthesizing new series of these compounds, such as N-thiazolyl-indole-2-carboxamides, to create hybrid molecules with potentially enhanced anticancer properties. acs.org The synthesis of indole/1,2,4-triazole hybrids has also been explored to develop new tubulin polymerization inhibitors. beilstein-journals.org The strategic modification of the benzothiophene and indole rings, as well as the linker connecting them, can lead to significant improvements in biological activity. For instance, the replacement of a hydroxyl group in a linker chain was found to influence the affinity for the 5-HT1A receptor. nih.gov

Opportunities for Combination Therapies Involving this compound Derivatives

The complexity of diseases like cancer often necessitates combination therapies to achieve better outcomes and overcome drug resistance. researchgate.net Indole-based compounds have shown potential in synergistic combinations. For example, the indole alkaloid vinblastine (B1199706) is used in combination with cisplatin (B142131) to treat non-small cell lung cancer. rsc.org More recently, researchers have found that certain indole derivatives can act synergistically with standard antibiotics to combat drug-resistant bacteria. nih.gov

A significant future opportunity lies in exploring the use of this compound derivatives as part of combination regimens. These compounds could be used to sensitize cancer cells to existing chemotherapeutics or to work in concert with other targeted agents. rsc.org For instance, a synergistic effect was observed when the indole-containing drug sunitinib (B231) was combined with an EGFR inhibitor for the treatment of lung cancer xenografts. rsc.org Investigating these combinations could unlock new therapeutic strategies for difficult-to-treat diseases.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. google.com These computational tools can accelerate the design-make-test-analyze cycle by predicting the properties of novel compounds before they are synthesized. nih.gov

For the indole-benzothiophene scaffold, AI and ML can be applied in several ways:

Predictive Modeling: Training algorithms on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of new analogues. google.com

De Novo Design: Using generative models to design novel molecular structures that are optimized for a specific therapeutic profile.

Synthesis Planning: Employing computer-aided synthesis planning (CASP) tools to identify the most efficient synthetic routes for target molecules. nih.govacs.org

By analyzing complex datasets and identifying hidden patterns, AI can guide medicinal chemists in designing more effective drug candidates, reducing the time and cost associated with drug development. google.com

Identification of Underexplored Therapeutic Areas for Indole-Benzothiophene Scaffolds

While much of the focus has been on cancer and infectious diseases, the inherent biological activity of the indole and benzothiophene scaffolds suggests potential in other, less-explored therapeutic areas. benthamdirect.comgoogle.com Reviews of these scaffolds reveal a wide spectrum of reported activities, including antidiabetic, anti-Alzheimer's, and neuroprotective effects. ijpsjournal.comgoogle.com

Future research should aim to screen this compound derivatives against a diverse panel of biological targets to uncover new therapeutic applications. For example, indole derivatives have been investigated as allosteric enhancers for adenosine (B11128) receptors, suggesting a potential role in treating bone-related diseases like osteoporosis. nih.gov Similarly, benzothiophene derivatives have been studied for their effects on peroxisome proliferator-activated receptors (PPARs), indicating potential applications in metabolic disorders like diabetes and hyperlipidemia. google.com A systematic exploration of these alternative therapeutic avenues could reveal untapped potential for this versatile scaffold.

Q & A

Q. Yield Optimization Table :

Catalyst SystemSolventYield (%)Purity (%)
Pd(PPh₃)₄, K₂CO₃DME/H₂O4895
PdCl₂(dppf), CsFTHF/H₂O6298
NiCl₂(dppe), K₃PO₄Toluene/H₂O2885

Data from indicate that PdCl₂(dppf)/CsF in THF/H₂O maximizes yield and purity.

What computational methods predict the electronic properties of this compound?

Advanced Research Question
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) reveal:

  • HOMO-LUMO gaps : ~3.8 eV, indicating moderate reactivity suitable for electrophilic substitution .
  • Charge distribution : Negative charge localization on the indole nitrogen (Mulliken charge: −0.45 e) facilitates protonation in acidic environments .

Validation : Experimental UV-Vis spectra (λmax ~290 nm) align with TD-DFT calculations (error <5 nm) .

How can crystallization challenges be addressed for X-ray analysis of this compound?

Q. Structural Data :

  • Unit cell parameters: a = 8.21 Å, b = 12.45 Å, c = 10.02 Å, α = 90°, β = 95.3°, γ = 90° .

What analytical techniques quantify trace impurities in this compound?

Basic Research Question

  • HPLC-MS : C18 column (5 μm, 250 × 4.6 mm), gradient elution (ACN/H₂O + 0.1% TFA) detects impurities <0.1% .
  • TLC : Silica gel 60 F₂₅₄ plates (EtOAc/hexane 1:2) visualizes unreacted boronic acid (Rf = 0.6 vs. product Rf = 0.4) .

Contradiction Note : Discrepancies between HPLC and TLC results may occur due to UV-inactive impurities, necessitating orthogonal methods like ¹⁹F NMR for fluorinated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.